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Compound of Interest

Compound Name: Violuric acid

Cat. No.: B046308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of violuric
acid in aqueous solutions. Violuric acid, a derivative of barbituric acid, exhibits complex

tautomeric equilibria, which are crucial for understanding its chemical reactivity, biological

activity, and potential applications in drug development. This document details the predominant

tautomeric forms, the influence of pH on their equilibrium, and the experimental and

computational methodologies used for their characterization.

Introduction to Tautomerism in Violuric Acid
Violuric acid (2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime) can exist in several tautomeric forms

in aqueous solution. The main equilibria involve keto-enol and nitroso-oxime tautomerism.

These forms are interconvertible through proton transfer, and their relative populations are

highly dependent on the pH of the solution. The ability to exist in different tautomeric forms

influences the molecule's electronic properties, hydrogen bonding capabilities, and ultimately

its interactions with biological targets.

Tautomeric Forms of Violuric Acid
In aqueous solution, violuric acid primarily exists as an equilibrium mixture of the following

tautomers:

Keto-oxime form: This is the most prevalent form in the solid state and at acidic pH.
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Nitroso-enol form: This form contributes to the colored nature of violurate salts.

Anionic forms: Deprotonation at different positions leads to various anionic species, which

are in equilibrium with the neutral tautomers.

The tautomeric equilibria are significantly influenced by the pH of the aqueous solution. The

pKa of violuric acid is approximately 4.7, indicating that below this pH, the neutral forms

predominate, while above this pH, the anionic forms become more significant.[1]

Quantitative Analysis of Tautomeric Equilibria
The relative concentrations of the different tautomers of violuric acid in aqueous solution are a

function of pH. While precise quantitative data across a wide pH range is not extensively

documented in a single source, the available information from UV-Vis spectroscopy and

computational studies allows for a qualitative and semi-quantitative understanding of the

tautomeric distribution.

pH Range Predominant Species Key Observations

< 4.7
Neutral keto-oxime and

nitroso-enol forms

The enol form is reported to be

predominant at lower pHs.[2]

Solutions are stable at pH

3.50.[2]

4.7
Equilibrium between neutral

and anionic forms
pKa value of 4.7.[1]

5.0 - 6.25 Anionic forms

A plateau in UV-Vis

absorbance at 310 nm is

observed in this pH range,

suggesting a stable species.[2]

> 6.5 Predominantly anionic forms

Absorbance is highly

dependent on pH in this range.

[2]

Note: The table summarizes qualitative and semi-quantitative observations from the literature.

Precise equilibrium constants for each tautomeric interconversion in aqueous solution require
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further dedicated experimental and computational studies.

Experimental Protocols for Studying Tautomerism
The investigation of violuric acid tautomerism relies on a combination of spectroscopic and

computational techniques.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the changes in the electronic structure of

violuric acid as a function of pH, which reflects the shifts in tautomeric equilibria.

Methodology:

Preparation of Stock Solution: Prepare a stock solution of violuric acid (e.g., 1 mM) in a

suitable solvent like deionized water.

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH

range (e.g., pH 2 to 10) with known buffer systems (e.g., phosphate, acetate, borate).

Sample Preparation: For each pH value, mix a specific volume of the violuric acid stock

solution with the corresponding buffer solution to achieve a final desired concentration (e.g.,

0.1 mM).

Spectrophotometric Measurement:

Use a dual-beam UV-Vis spectrophotometer.

Record the absorption spectra of each sample over a relevant wavelength range (e.g.,

200-600 nm) at room temperature.

Use the respective buffer solution as the blank.

Data Analysis:

Plot the absorbance at specific wavelengths (e.g., the wavelength of maximum absorption,

λmax) as a function of pH.
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Analyze the changes in the spectra to identify isosbestic points, which indicate the

presence of two or more species in equilibrium.

The pKa value can be determined from the inflection point of the absorbance vs. pH curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed structural information about the different

tautomers by observing the chemical shifts and coupling constants of the nuclei.

Methodology:

Sample Preparation:

Dissolve a known amount of violuric acid in a deuterated solvent, typically deuterium

oxide (D₂O), to a final concentration suitable for NMR analysis (e.g., 10-20 mM).

Prepare a series of samples with different pD values (the equivalent of pH in D₂O) by

adding small amounts of DCl or NaOD.

NMR Data Acquisition:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.

For ¹H NMR, water suppression techniques may be necessary to attenuate the residual

HDO signal.

Data Analysis:

Assign the resonances in the spectra to the different protons and carbons of the possible

tautomers.

Integrate the signals corresponding to the different tautomeric forms in the ¹H NMR

spectra to determine their relative populations at each pD.
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Monitor the changes in chemical shifts as a function of pD to identify

protonation/deprotonation events and shifts in the tautomeric equilibrium.

Computational Chemistry (Density Functional Theory -
DFT)
DFT calculations are a valuable tool for predicting the relative stabilities of different tautomers

and for interpreting experimental spectroscopic data.

Methodology:

Structure Building: Build the 3D structures of all possible tautomers of violuric acid using a

molecular modeling software.

Geometry Optimization:

Perform geometry optimization for each tautomer in the gas phase and in a simulated

aqueous environment using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-

311++G(d,p)).

The effect of the aqueous solvent can be modeled using a continuum solvation model like

the Polarizable Continuum Model (PCM).

Frequency Calculations:

Perform frequency calculations on the optimized geometries to confirm that they

correspond to true energy minima (no imaginary frequencies).

The calculated vibrational frequencies can be compared with experimental IR and Raman

data.

Energy Calculations:

Calculate the electronic energies and Gibbs free energies of each tautomer in the

aqueous phase.

The relative stabilities of the tautomers can be determined from their energy differences.
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The equilibrium constants (K) between tautomers can be calculated from the Gibbs free

energy difference (ΔG) using the equation: ΔG = -RTln(K).

Spectra Prediction:

Predict UV-Vis spectra using Time-Dependent DFT (TD-DFT) calculations.

Predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital

(GIAO) method. These predicted spectra can aid in the interpretation of experimental data.

Visualizing Tautomeric Equilibria and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and

workflows in the study of violuric acid tautomerism.
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Tautomeric Equilibria of Violuric Acid in Aqueous Solution.
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General Experimental Workflow for Studying Violuric Acid Tautomerism.

Conclusion
The tautomerism of violuric acid in aqueous solutions is a complex phenomenon governed by

pH. A combination of spectroscopic techniques, particularly UV-Vis and NMR, along with

computational DFT methods, provides a powerful approach to elucidate the structures,

stabilities, and relative populations of the different tautomeric forms. A thorough understanding

of these equilibria is essential for researchers in medicinal chemistry and drug development, as

the predominant tautomer under physiological conditions will dictate the molecule's biological

activity. This guide provides the foundational knowledge and detailed methodologies to

effectively investigate the tautomerism of violuric acid and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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